molecular formula C9H9NO5 B1266260 Methyl 3-methoxy-2-nitrobenzoate CAS No. 5307-17-5

Methyl 3-methoxy-2-nitrobenzoate

Cat. No. B1266260
CAS RN: 5307-17-5
M. Wt: 211.17 g/mol
InChI Key: FDQQRLPHAAICCR-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “Methyl 3-methoxy-2-nitrobenzoate” can be achieved by taking 3-methyl benzoate as a starting material . The process involves nitrification, reduced-pressure concentration, washing with ice water, filtering, and recrystallization . A new method takes acetic anhydride, instead of sulphuric acid, as a catalyst, which improves the reaction selectivity and yield .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-2-nitrobenzoate” can be represented by the InChI code: 1S/C9H9NO5/c1-14-7-5-3-4-6 (9 (11)15-2)8 (7)10 (12)13/h3-5H,1-2H3 .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Physical And Chemical Properties Analysis

“Methyl 3-methoxy-2-nitrobenzoate” is a solid substance at room temperature . It has a molecular weight of 211.17 .

Scientific Research Applications

Solvolysis Study

Methyl 3-methoxy-2-nitrobenzoate's behavior in solvolysis reactions has been studied, providing insights into the electron-withdrawing effects of methoxy groups. For instance, Jursic, Ladika, and Sunko (1986) investigated the solvolysis of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate to understand electron-withdrawing inductive effects and ionization assistance by methoxy groups (Jursic, Ladika, & Sunko, 1986).

Spectroscopic Analysis

Spectroscopic methods have been used to study the solubility of compounds related to Methyl 3-methoxy-2-nitrobenzoate. For example, Hart et al. (2017) measured the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents using spectroscopic methods (Hart et al., 2017).

Synthesis Applications

The compound has applications in the synthesis of other chemicals. Wong et al. (2002) discussed a novel synthesis method involving 2-methyl-3-nitrobenzoate esters for producing 'push-pull' naphthalenes (Wong et al., 2002).

Antimicrobial Activity

Research by Xia et al. (2011) included a derivative of Methyl 3-methoxy-2-nitrobenzoate, showing moderate antitumor and antimicrobial activities. This highlights its potential in medical applications (Xia et al., 2011).

Photostabilizer Study

In polymer science, related compounds have been investigated for their photostabilizing properties. Soltermann et al. (1995) studied compounds like methyl 2-methoxybenzoate for generating and quenching singlet molecular oxygen, indicating potential applications in photostabilization (Soltermann et al., 1995).

Chemical Synthesis

Tian and Grivas (1992) discussed the synthesis of 2-methyl-4-nitrobenzimidazoles, involving derivatives similar to Methyl 3-methoxy-2-nitrobenzoate. This synthesis is relevant for chemical manufacturing (Tian & Grivas, 1992).

Antibacterial Application

Research by Havaldar et al. (2004) involved methoxy-nitrobenzaldehyde, a compound related to Methyl 3-methoxy-2-nitrobenzoate, and its antibacterial properties, suggesting potential in antibacterial applications (Havaldar et al., 2004).

Dye Synthesis

Kitajima et al. (1970) synthesized 4-methoxy-3-nitrobenzoic anhydride from a compound similar to Methyl 3-methoxy-2-nitrobenzoate for use in dye synthesis, highlighting its relevance in the dye industry (Kitajima et al., 1970).

Safety And Hazards

When handling “Methyl 3-methoxy-2-nitrobenzoate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

methyl 3-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQRLPHAAICCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201147
Record name Benzoic acid, 3-methoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-2-nitrobenzoate

CAS RN

5307-17-5
Record name Benzoic acid, 3-methoxy-2-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-methoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-methoxy-2-nitrobenzoic acid (25.0 g, 126 mmol) and K2CO3 (35.0 g, 253 mmol) in DMF (126 mL) was added MeI (15.8 mL, 253 mmol) at room temperature. The mixture was stirred at room temperature for 2 hours. To the mixture was poured the water (200 mL) and then stirred at 5° C. for 30 min. The precipitated solid was collected by filtration, washed with water and hexane. The solid was dried under reduced pressure to afford the compound 52 in a crude form (26.2 g, 98%) as a white solid.
Quantity
25 g
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reactant
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35 g
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126 mL
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solvent
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Quantity
15.8 mL
Type
reactant
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Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-methoxy-2-nitro-benzoic acid (11.50 g) in DMF (100 ml) was added N,N′-carbonyldiimidazole (11.35 g) and the reaction mixture was stirred at room temperature for 45 minutes. Methanol (18.6 ml) was added and the mixture was stirred at room temperature for 60 minutes. The mixture was poured into water (800 ml) containing some ice and the precipitated material was isolated by filtration and crystallised from hot ethanol and gave 3-Methoxy-2-nitro-benzoic acid methyl ester. Step 2: The above obtained methyl ester (11.81 g) was suspended in water (45 ml) and ethanol (60 ml). Ammonium chloride (12.26 g) was added followed by addition of iron powder (11.86 g). The reaction mixture was heated to reflux and stirred for 1 hour. The mixture was cooled on an ice bath and was then filtrated though a pad of Celite. The filtrate was evaporated under reduced pressure. The residue was re-dissolved in a minimum amount of EtOAc and was filtrated through a pad of silica gel, washing with EtOAc. The combined filtrates were evaporated under reduced pressure. The remaining oil was dissolved in EtOAc (40 ml) and hexane was added until a precipitate formed. The solid material was isolated by filtration and dried under high vacuum and gave 2-amino-3-methoxy-benzoic acid methyl ester. Step 3: The above obtained amine (7.5 g) was dissolved in 1,2-dichloroethane (125 ml) and pyridine-4-carbaldehyde (6.65 g) was added followed by addition of sodium triacetoxy-borohydride (17.5 g). The reaction mixture was heated to 50° C. and stirred for 2.5 hours. More and pyridine-4-carbaldehyde (1.5 ml) and sodium triacetoxy-borohydride (5.0 g) was added and stirring was continued at 50° C. for 15 hours. Saturated aqueous sodium bicarbonate was carefully added and the mixture was extracted with dichloromethane. The organic layer washed with saturated aqueous sodium bicarbonate, water and brine, dried (MgSO4) and evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel (elution with 0 to 50% EtOAc in dichloromethane) and gave 3-methoxy-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid methyl ester as a pale yellow oil. Step 4: The compound obtained in step 3 (8 g) was dissolved in methanol (100 ml) and 2M sodium hydroxide (50 ml) was added. The reaction mixture was heated to 45° C. and stirred for 1 hour. The mixture was cooled to room temperature and stirring continued for 18 hours. The mixture was concentrated to ca. 50 ml under reduced pressure. Water (200 ml) was added and the pH of the mixture was adjusted to 6 with 4M HCl. The precipitated material was isolated by filtration and dried in vacuo and gave the title compound. 13C-NMR (DMSO-d6) δ 170.1, 150.3, 149.8, 149.3, 141.8, 123.4, 122.0, 117.0, 116.4, 114.8, 55.6, 48.4.
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
11.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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18.6 mL
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800 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-methoxy-2-nitrobenzoate
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Methyl 3-methoxy-2-nitrobenzoate

Citations

For This Compound
6
Citations
RJ Atkins, GF Breen, LP Crawford… - … Process Research & …, 1997 - ACS Publications
… of 2-pentanone (0.51 cm 3 , 4.74 mmol) in dry THF (10 cm 3 ) containing LDA (9.48 mmol) at −78 C under N 2 was added dropwise a solution of methyl 3-methoxy-2-nitrobenzoate (10) (…
Number of citations: 37 pubs.acs.org
PY Johnson, J Zitsman, CE Hatch - The Journal of Organic …, 1973 - ACS Publications
… methyl 3-chloro-2-nitrobenzoate, 42087-81-0; methyl 2,6-dimtrobenzoate, 42087-82-1; methyl 2,3-dÍnitrobenzoate, 42087-83-2; methyl 3-methoxy-2nitrobenzoate, 5307-17-5; methyl …
Number of citations: 8 pubs.acs.org
JR Beck - The Journal of Organic Chemistry, 1973 - ACS Publications
… methyl 3-chloro-2-nitrobenzoate, 42087-81-0; methyl 2,6-dimtrobenzoate, 42087-82-1; methyl 2,3-dÍnitrobenzoate, 42087-83-2; methyl 3-methoxy-2nitrobenzoate, 5307-17-5; methyl …
Number of citations: 45 pubs.acs.org
L Cleaver, S Nimgirawath, E Ritchie… - Australian Journal of …, 1976 - CSIRO Publishing
… (vii) Methyl 3-methoxy-2-nitrobenzoate was converted into 3-hydroxy-2-nitrobenzoic acid by the method of Zymalkowski and Happe15 in 82% yield. …
Number of citations: 38 www.publish.csiro.au
MK Manthey - 1990 - ro.uow.edu.au
In order to model the reaction of proteins towards 3-hydroxyanthranilic acid 1, a structural, synthetic and mechanistic study of the autoxidative chemistry of 1 was undertaken, the results …
Number of citations: 2 ro.uow.edu.au
CVM ES - academia.edu
(57) Abstract: This invcntion rclatcs to com-pounds of formula II: wherein R, R., Prot", and Prot" are as defined, to processes for the synthesis of ectainascidins of formula I from …
Number of citations: 2 www.academia.edu

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